molecular formula C7H12F3NO2 B566909 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol CAS No. 1268520-17-7

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol

Cat. No.: B566909
CAS No.: 1268520-17-7
M. Wt: 199.173
InChI Key: JFFIIKLKMHUZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a piperidine ring, which is further connected to an ethane-1,1-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol typically involves the reaction of piperidine derivatives with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoroethyl alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring may also contribute to binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-piperidin-4-ylethanol
  • 2,2,2-Trifluoro-1-piperidin-4-ylacetaldehyde
  • 2,2,2-Trifluoro-1-piperidin-4-ylacetic acid

Uniqueness

2,2,2-Trifluoro-1-piperidin-4-ylethane-1,1-diol is unique due to the presence of both a trifluoromethyl group and an ethane-1,1-diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and organic synthesis. The compound’s ability to undergo diverse chemical reactions further enhances its versatility in research and industrial settings.

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-4-ylethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)6(12,13)5-1-3-11-4-2-5/h5,11-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFIIKLKMHUZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.